

Ac-Orn-Phe-Arg-AMC: A Comparative Guide to its Protease Substrate Specificity

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Compound of Interest

Compound Name: *Ac-Orn-Phe-Arg-AMC*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic substrate **Ac-Orn-Phe-Arg-AMC**, primarily known as a substrate for tryptase. Its specificity and activity against other common serine proteases—thrombin, trypsin, and chymotrypsin—are evaluated to aid researchers in selecting the appropriate tools for their enzymatic assays.

Substrate Specificity Comparison

While **Ac-Orn-Phe-Arg-AMC** is commercially available as a tryptase substrate, a comprehensive, direct comparison of its kinetic parameters across a panel of proteases in a single study is not readily available in published literature. The following table summarizes the known information and provides a qualitative assessment of the substrate's suitability for other proteases based on their known cleavage preferences.

Protease	K _m	k _{cat}	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Specificity Analysis
Tryptase	Data not available	Data not available	Data not available	Ac-Orn-Phe-Arg-AMC is a recognized fluorogenic substrate for tryptase, a serine protease released from mast cells.[1][2]
Thrombin	Data not available	Data not available	Data not available	Thrombin preferentially cleaves after Arg and Lys residues. The P1 Arg in the substrate is favorable. However, thrombin's P2 and P3 preferences are not strongly met by Phe and Orn, suggesting it may not be an optimal substrate.
Trypsin	Data not available	Data not available	Data not available	Trypsin has a strong preference for cleaving at the C-terminus of Arg and Lys residues. The P1

Arg makes Ac-Orn-Phe-Arg-AMC a potential substrate, though its efficiency compared to optimized trypsin substrates is unknown.

Chymotrypsin

Data not available

Data not available

Data not available

Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like Phe, Trp, and Tyr. The presence of Phe at the P2 position makes it unlikely to be a substrate for chymotrypsin, which requires such residues at the P1 position.

Experimental Protocols

This section details a general protocol for determining the kinetic parameters of a protease with a fluorogenic substrate like **Ac-Orn-Phe-Arg-AMC**.

Materials

- Protease of interest (e.g., Trypsin, Chymotrypsin)
- **Ac-Orn-Phe-Arg-AMC** substrate

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Brij-35)
- Dimethyl sulfoxide (DMSO) for substrate stock solution
- 96-well black microplates
- Fluorescence microplate reader with excitation/emission wavelengths of ~380 nm/460 nm

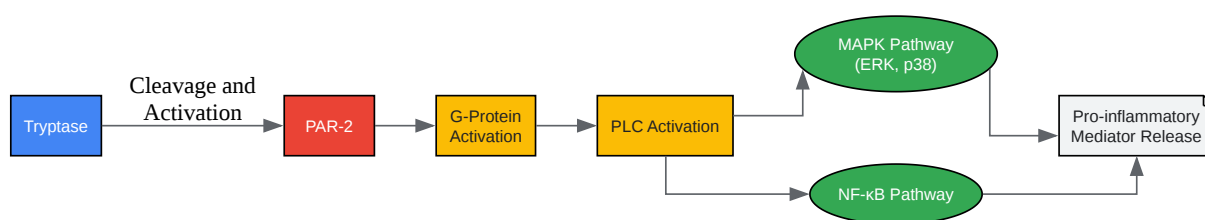
Procedure

- Prepare a stock solution of the **Ac-Orn-Phe-Arg-AMC** substrate: Dissolve the substrate in DMSO to a concentration of 10 mM.
- Prepare serial dilutions of the substrate: Dilute the substrate stock solution in assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 μ M to 100 μ M).
- Prepare the enzyme solution: Dilute the protease to a final concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- Set up the assay: In a 96-well black microplate, add the assay buffer and the substrate dilutions.
- Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 μ L).
- Measure fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode). The excitation wavelength should be set around 380 nm and the emission wavelength around 460 nm.
- Data Analysis:
 - Calculate the initial velocity (V_0) of the reaction from the linear portion of the fluorescence versus time plot.
 - Plot the initial velocities against the corresponding substrate concentrations.
 - Fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} values.

- Calculate the k_{cat} value using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the enzyme concentration.

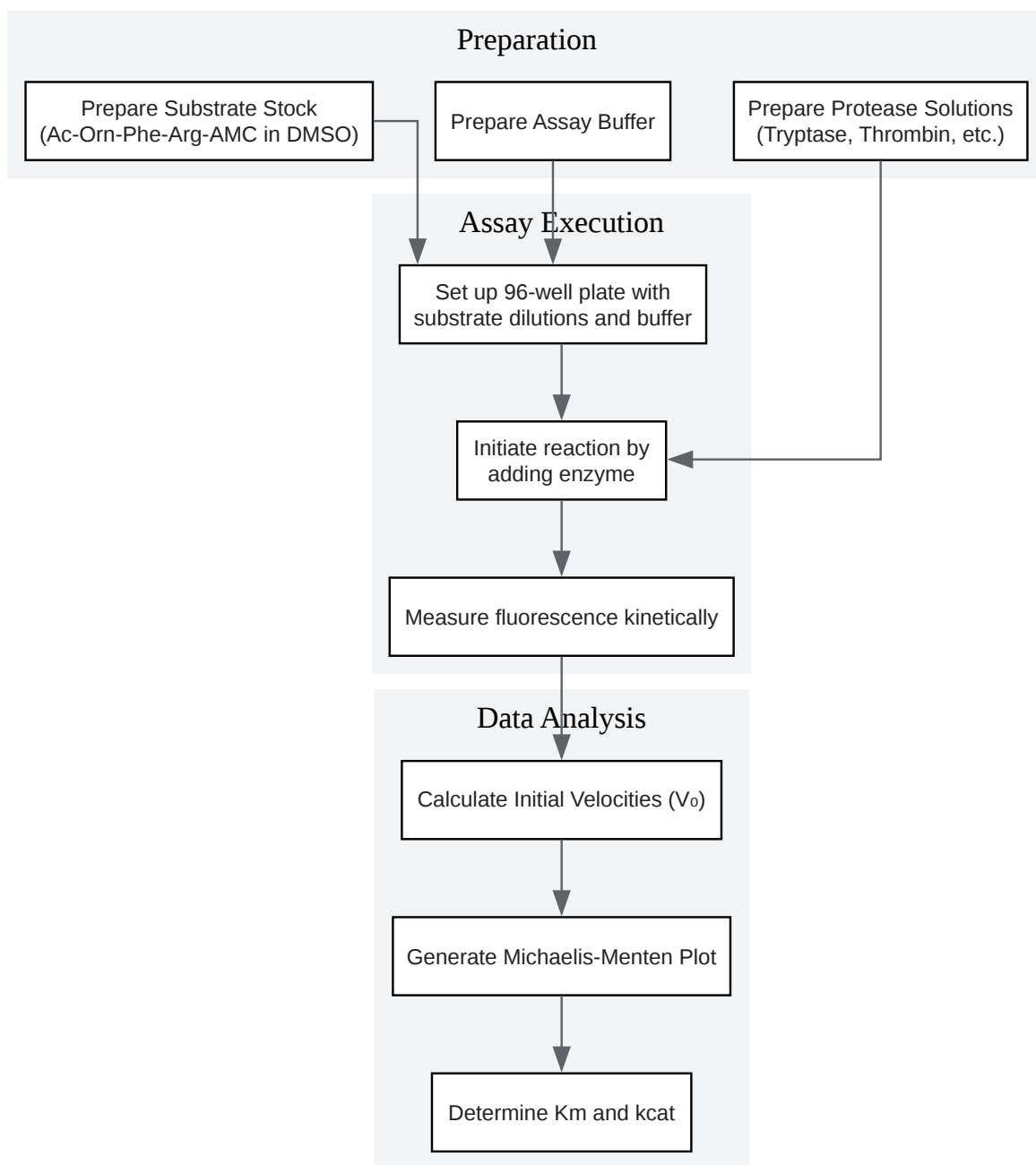
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the tryptase signaling pathway and a general workflow for assessing substrate specificity.



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Caption: Tryptase signaling through PAR-2 activation.



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Caption: Workflow for protease kinetic analysis.

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References

- 1. Ac-Orn-Phe-Arg-AMC (Trypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Ac-Orn-Phe-Arg-AMC (Trypsin Substrate, fluorogenic) (Echelon Product Code: 871-94 1MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
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